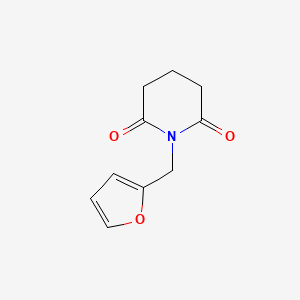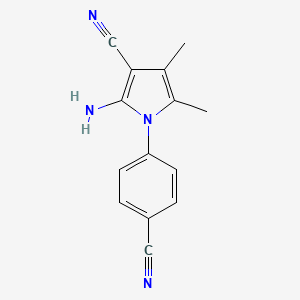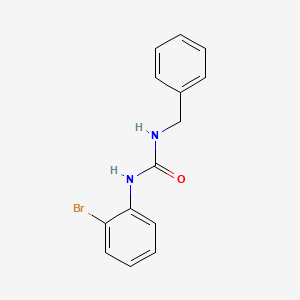
1-(2-furylmethyl)-2,6-piperidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of "1-(2-furylmethyl)-2,6-piperidinedione" and related compounds often involves the aza-Achmatowicz oxidation of furyl-substituted benzenesulfonamides, followed by conjugate additions and nucleophilic attacks, leading to various substituted piperidines. These methodologies provide efficient routes to trisubstituted piperidines, highlighting the versatility of furyl-substituted precursors in synthesizing complex piperidine frameworks (Harris & Padwa, 2002), (Harris & Padwa, 2003).
Molecular Structure Analysis
The molecular structure of compounds related to "1-(2-furylmethyl)-2,6-piperidinedione" often showcases the piperidine ring in various conformations, influenced by substituent interactions. Studies on similar compounds reveal the piperidine ring can adopt chair, twist-boat, or boat conformations depending on the nature and position of the substituents, with furyl rings contributing to the molecule's overall dihedral angles and conformations (Balamurugan et al., 2007), (Sukumar et al., 1994).
Chemical Reactions and Properties
"1-(2-furylmethyl)-2,6-piperidinedione" and its derivatives undergo various chemical reactions, including oxidation and aminomethylation, highlighting their reactivity and potential for further functionalization. For example, oxidation of piperazinediones can lead to the formation of piperazinetetrone or cyclic dimers, while aminomethylation reactions facilitate the introduction of morpholino and piperidinomethyl groups (Tanaka et al., 1977), (Saldabol et al., 1971).
Physical Properties Analysis
The physical properties of "1-(2-furylmethyl)-2,6-piperidinedione" derivatives, such as melting points, crystallinity, and molecular conformations, are directly influenced by their molecular structure. Crystallographic studies provide insights into the molecule's conformation, hydrogen bonding patterns, and intermolecular interactions, which are crucial for understanding its physical properties and reactivity (Balamurugan et al., 2007).
Chemical Properties Analysis
The chemical properties of "1-(2-furylmethyl)-2,6-piperidinedione" are characterized by its reactivity towards various chemical reagents, ability to undergo substitution reactions, and the formation of cyclic structures and derivatives. These properties are essential for the compound's applications in synthetic chemistry and pharmaceuticals, demonstrating its versatility and potential as a building block for more complex molecules (Ibenmoussa et al., 1998).
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Reactivity
1-(2-furylmethyl)-2,6-piperidinedione serves as a critical intermediate in the synthesis of trisubstituted piperidines and indolizidines. Harris and Padwa (2003) demonstrated a method involving aza-Achmatowicz oxidation followed by conjugate addition, enabling the synthesis of complex structures such as the indolizidine alkaloid 223A from a skin extract of Dendrobates pumilio Schmidt (Harris & Padwa, 2003). The same team further highlighted the efficiency of this approach in synthesizing 2,5,6-trisubstituted piperidines through a short, effective pathway (Harris & Padwa, 2002).
Medicinal Chemistry and Therapeutic Potential
In medicinal chemistry, 1-(2-furylmethyl)-2,6-piperidinedione derivatives have shown promise. A study by Hassan et al. (2018) on multifunctional amides synthesized from 2-furyl(1-piperazinyl)methanone highlighted moderate enzyme inhibitory potentials and mild cytotoxicity, showing potential as therapeutic agents for Alzheimer's disease (Hassan et al., 2018).
Structural and Mechanistic Insights
Structural investigations of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone and its derivatives have provided insights into the influence of substituents on piperidine ring conformations. A study by Sukumar et al. (1994) revealed how the nitroso moiety in an N-nitroso derivative affects the conformation and orientation of substituents in the piperidine ring, with implications for molecular design and reactivity (Sukumar et al., 1994).
Novel Synthetic Applications
Research has also focused on novel synthetic applications of 1-(2-furylmethyl)-2,6-piperidinedione derivatives. For example, Phuong et al. (2017) synthesized a heterocyclic system containing piperidine and dioxaborinine rings, showing potential for various bioactivities such as dermatology and anticoagulant agents (Phuong et al., 2017).
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-4-1-5-10(13)11(9)7-8-3-2-6-14-8/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIKNVXDEJFRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)piperidine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)

![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)
![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4584948.png)
![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)
![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)



![butyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4584990.png)
![2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4584994.png)